molecular formula C6H6ClN3OS B1278176 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde CAS No. 5305-56-6

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde

Cat. No. B1278176
CAS RN: 5305-56-6
M. Wt: 203.65 g/mol
InChI Key: RYQKLDSPAVDWAH-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H6ClN3OS and a molecular weight of 203.65 . It is used in various applications and research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.65 . It has a density of 1.519 g/cm3 and a boiling point of 393.638ºC at 760 mmHg .

Scientific Research Applications

Interaction with Glycine Esters

A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. This research revealed that using triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The study highlights the potential for synthesizing biologically active compounds from these interactions (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Facile Synthesis of Pyrido[2,3-d]pyrimidines

Another significant application is the facile synthesis of pyrido[2,3-d]pyrimidin-4-ones via cyclocondensation with β-substituted β-aminoacrylic esters, followed by hydrolysis. This process highlights a new synthesis method for these compounds (Chizhova, Bakulina, Ivanov, Lobanov, & Dar'in, 2015).

Formylation Reactions

The compound is also used in formylation reactions, as seen in the study involving the Vilsmeier reagent. This process is instrumental in synthesizing oxopyrimidine-5-carbaldehydes and their derivatives, which have potential as antitumor agents (Erkin & Krutikov, 2004).

Development of Novel Inhibitors

Additionally, the compound is involved in the discovery of novel inhibitors like 4-aminopyrimidine-5-carbaldehyde oximes, which inhibit EGFR and ErbB-2 tyrosine kinases. This shows its potential in developing targeted therapies for specific types of cancer (Xu et al., 2008).

properties

IUPAC Name

4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQKLDSPAVDWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431840
Record name 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde

CAS RN

5305-56-6
Record name 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde (2 g, 7.36 mmol) in benzene (20 mL) was introduced NH3 gas for 30 minutes (hereinafter “min”). The formed solid was then filtered and recrystallized from EtOAc (15 mL) to give 1.18 g (80%) of pure 4-amino-6-chloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde. 1H-NMR: δ 2.50 (s, 3H), 7.28 (t, 3H, J=45 Hz, D2O exchangeable), 8.65 (d, 3H, J=41 Hz, D2O exchangeable), 10.11 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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